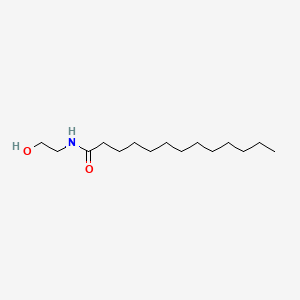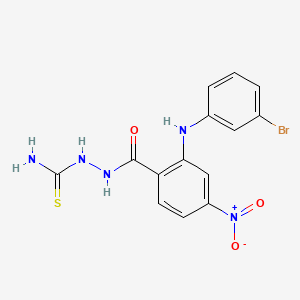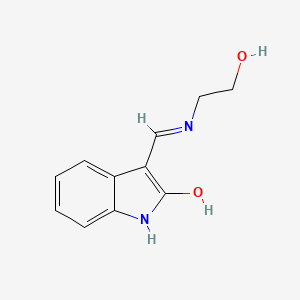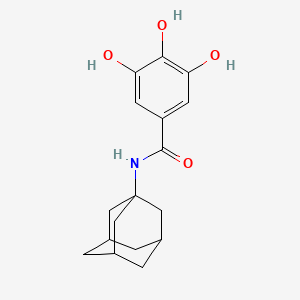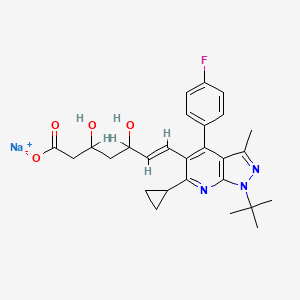![molecular formula C38H26Cl2N8O5 B12734285 4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] CAS No. 90427-34-2](/img/structure/B12734285.png)
4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] is a complex organic compound known for its unique structural properties This compound features an oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms
Méthodes De Préparation
The synthesis of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The azo groups are introduced via diazotization reactions, where aromatic amines are treated with nitrous acid, followed by coupling with suitable aromatic compounds. The final step involves the formation of the naphthalene carboxamide moiety through amidation reactions .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of quinones.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Coupling Reactions: The azo groups can participate in coupling reactions with phenols and amines to form azo dyes.
Applications De Recherche Scientifique
4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring and azo groups can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and π-π interactions with biomolecules enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds include:
- **4,4’-[1,3,4-Oxadiazole-2,5-diyl]-bis[(2-methyl-4,1-phenylene)azo]bis[3-hydroxy]-N-phenyl-2-naphthalenecarboxamide]
- 3,3’-[1,2,4-Oxadiazole-5,5’-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]
These compounds share structural similarities but differ in the substitution patterns on the aromatic rings and the nature of the heterocyclic core. The unique combination of oxadiazole and azo groups in 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
90427-34-2 |
|---|---|
Formule moléculaire |
C38H26Cl2N8O5 |
Poids moléculaire |
745.6 g/mol |
Nom IUPAC |
4-[[3-chloro-4-[5-[2-chloro-4-[[2-hydroxy-3-(methylcarbamoyl)naphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxy-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C38H26Cl2N8O5/c1-41-35(51)27-15-19-7-3-5-9-23(19)31(33(27)49)45-43-21-11-13-25(29(39)17-21)37-47-48-38(53-37)26-14-12-22(18-30(26)40)44-46-32-24-10-6-4-8-20(24)16-28(34(32)50)36(52)42-2/h3-18,49-50H,1-2H3,(H,41,51)(H,42,52) |
Clé InChI |
LMSKJDIKEUAKDX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)C4=NN=C(O4)C5=C(C=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




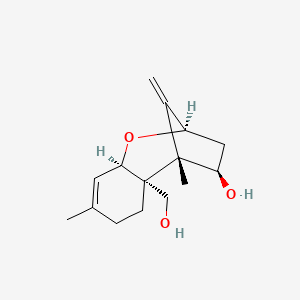

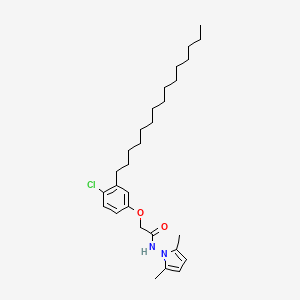
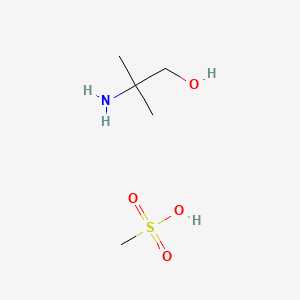
![(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B12734253.png)
